N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide” is an organic compound that contains furan, thiophene, and acetamide functional groups . The furan and thiophene groups are heterocyclic compounds, which are often seen in various pharmaceuticals and biologically active compounds. The acetamide group is a functional group that consists of a carbonyl group attached to nitrogen, which is also common in various drugs and biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, along with the acetamide group. The furan and thiophene rings are five-membered rings with four carbon atoms and one oxygen (furan) or sulfur (thiophene) atom . The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound, based on its structure, include a relatively high boiling point (due to the presence of the polar carbonyl and amine groups in the acetamide moiety) and potential solubility in polar solvents .Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-15-6-2-5-14(11-15)12-19(21)20-13-16(17-7-3-9-23-17)18-8-4-10-24-18/h2-11,16H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGEMQPUUNVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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